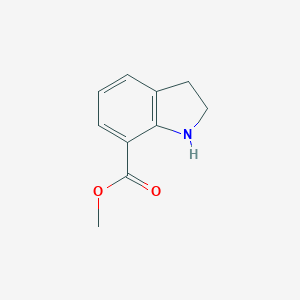

7-Carboxilato de metilindolina

Descripción general

Descripción

"Methyl indoline-7-carboxylate" is a compound that finds relevance in various synthetic and medicinal chemistry applications. Its significance lies in its structural framework, which is foundational to many bioactive molecules and synthetic intermediates.

Synthesis Analysis

The synthesis of methyl indoline-7-carboxylate derivatives involves several key methodologies. Notably, an efficient approach is highlighted through RhCl3-catalyzed C-H carbonylation of indolines with CO and alcohols. This method showcases the synthesis of indoline-7-carboxylates, utilizing copper-based oxidants and removable directing groups to achieve high yields of the title products (Du et al., 2019).

Molecular Structure Analysis

The molecular structure of indoline derivatives has been extensively studied, demonstrating unique conformational properties. For instance, methyl (S)-1-acetylindoline-2-carboxylate exhibits a significant preference towards the cis amide isomer in polar solvents, contrary to the general preference for the trans isomer seen in proline. This distinctive behavior makes it an intriguing candidate for designing secondary structures and new materials (Pollastrini et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving indoline derivatives are crucial for the functional diversification of this scaffold. The selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] through Lewis acid-catalyzed reactions showcases the versatility of indoline derivatives in forming complex heterocyclic structures (Gao, Sun, & Yan, 2014).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados del 7-carboxilato de metilindolina se están explorando por su potencial en el tratamiento del cáncer. La porción indol es un sistema heterocíclico significativo en los productos naturales y los fármacos, y juega un papel crucial en la biología celular. La aplicación de derivados del indol como compuestos biológicamente activos ha mostrado promesa en la orientación de las células cancerosas .

Agentes antimicrobianos

La investigación indica que los derivados del indol exhiben diversas propiedades biológicamente vitales, incluida la actividad antimicrobiana. Esto los hace valiosos en el desarrollo de nuevos tratamientos para infecciones microbianas .

Tratamiento de trastornos

Los derivados del indol, como el this compound, también se están estudiando por su eficacia en el tratamiento de diferentes tipos de trastornos en el cuerpo humano, debido a su significativa actividad biológica .

Síntesis de alcaloides

El this compound juega un papel en la síntesis de alcaloides seleccionados. Los alcaloides tienen una amplia gama de efectos farmacológicos y se utilizan en medicina por sus propiedades analgésicas, antiarrítmicas, antibacterianas y antimaláricas .

Química verde

El compuesto se usa en reacciones de cicloadición, que son económicamente atómicas y se alinean con los principios de la química verde. Estas reacciones son esenciales para construir compuestos heterocíclicos complejos y biológicamente relevantes .

Construcción de marcos heterocíclicos

Las reacciones de cicloadición basadas en el indol que involucran el this compound son herramientas poderosas para crear diversos marcos heterocíclicos. Estos marcos son estructuralmente versátiles y son componentes clave en los productos farmacéuticos y las moléculas bioactivas .

Síntesis catalítica

La síntesis catalítica de indolinas, incluido el this compound, es un área de interés debido a sus implicaciones en el desarrollo farmacéutico. La catálisis puede conducir a métodos de producción más eficientes y sostenibles .

Síntesis de fitoalexinas

El this compound está involucrado en la síntesis de fitoalexinas, que son sustancias antimicrobianas y a menudo antioxidantes sintetizadas por las plantas para inhibir el crecimiento de varios patógenos .

Safety and Hazards

Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJZMELPOAMWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555482 | |

| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112106-91-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)